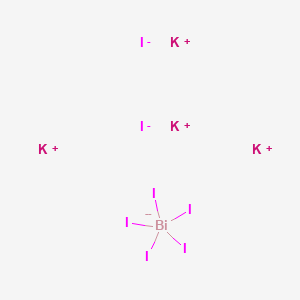
Tetrapotassium;pentaiodobismuth(2-);diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapotassium;pentaiodobismuth(2-);diiodide is a complex inorganic compound with the chemical formula K₄BiI₇. This compound is known for its unique structure and properties, which make it of interest in various scientific and industrial applications. It is composed of potassium (K), bismuth (Bi), and iodine (I) atoms, forming a crystalline structure that exhibits interesting chemical and physical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium;pentaiodobismuth(2-);diiodide typically involves the reaction of potassium iodide (KI) with bismuth triiodide (BiI₃) under controlled conditions. The reaction can be represented as follows:
4KI+BiI3→K4BiI7
This reaction is usually carried out in an aqueous solution, where the reactants are dissolved and then mixed. The resulting solution is then allowed to crystallize, forming the desired compound. The crystallization process can be influenced by factors such as temperature, concentration, and the presence of other ions or impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This could include the use of automated reactors, precise control of reaction conditions, and purification steps such as recrystallization or filtration. The goal is to produce large quantities of the compound with consistent quality for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrapotassium;pentaiodobismuth(2-);diiodide can undergo several types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where the oxidation states of bismuth and iodine may change.
Substitution Reactions: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Complexation Reactions: The bismuth center can form complexes with other ligands, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (such as chlorine or bromine), reducing agents (such as sodium borohydride), and complexing agents (such as ethylenediamine). The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome of these reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and conditions. For example, substitution reactions with chlorine may produce tetrapotassium;pentachlorobismuth(2-);diiodide, while complexation reactions with ethylenediamine may yield bismuth-ethylenediamine complexes.
Wissenschaftliche Forschungsanwendungen
Tetrapotassium;pentaiodobismuth(2-);diiodide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other bismuth-containing compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of imaging agents and contrast materials.
Medicine: Research is ongoing into the potential use of bismuth compounds in medical applications, such as antimicrobial agents and radiopharmaceuticals.
Industry: The compound is used in the production of specialized materials, such as semiconductors and photovoltaic devices, due to its interesting electronic properties.
Wirkmechanismus
The mechanism by which tetrapotassium;pentaiodobismuth(2-);diiodide exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the oxidation state of bismuth and the presence of iodine atoms. In biological and medical applications, the compound may interact with cellular components, such as proteins or DNA, through coordination or redox mechanisms. The exact molecular targets and pathways involved can vary and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Tetrapotassium;pentaiodobismuth(2-);diiodide can be compared with other similar compounds, such as:
Tetrapotassium pyrophosphate (K₄P₂O₇): Another tetrapotassium compound with different anionic components and applications.
Bismuth triiodide (BiI₃): A simpler bismuth-iodine compound with distinct properties and uses.
Potassium tetraiodobismuthate (KBiI₄): A related bismuth-iodine compound with a different stoichiometry and structure.
The uniqueness of this compound lies in its specific combination of potassium, bismuth, and iodine atoms, which confer unique chemical and physical properties that are valuable in various scientific and industrial contexts.
Eigenschaften
Molekularformel |
BiI7K4 |
|---|---|
Molekulargewicht |
1253.705 g/mol |
IUPAC-Name |
tetrapotassium;pentaiodobismuth(2-);diiodide |
InChI |
InChI=1S/Bi.7HI.4K/h;7*1H;;;;/q+3;;;;;;;;4*+1/p-7 |
InChI-Schlüssel |
YSLWJBVNJWHFLR-UHFFFAOYSA-G |
Kanonische SMILES |
[K+].[K+].[K+].[K+].[I-].[I-].I[Bi-2](I)(I)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
![6-Formylindolo[2,3-b]carbazole](/img/structure/B13826812.png)
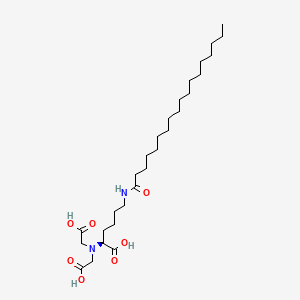
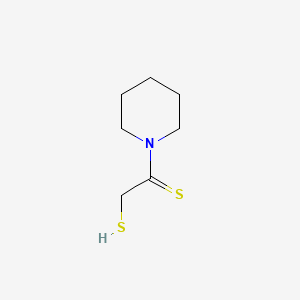
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13826828.png)
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13826830.png)
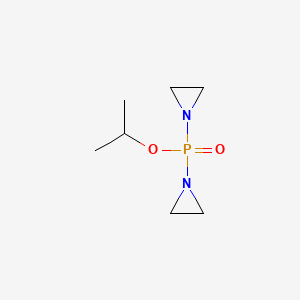
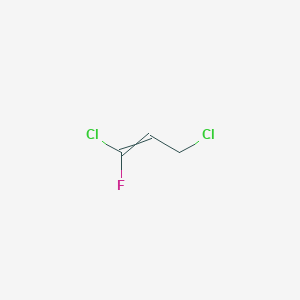
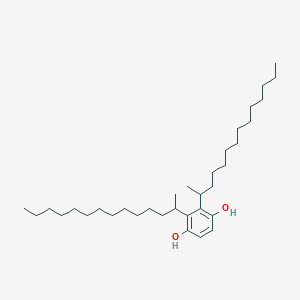
![Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate](/img/structure/B13826845.png)
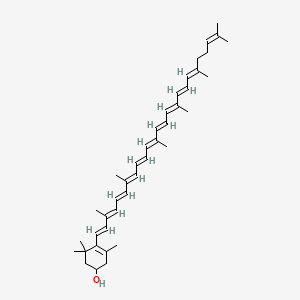
![(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid;azane](/img/structure/B13826859.png)

![6-Oxa-bicyclo[3.2.1]octan-7-one](/img/structure/B13826874.png)
